1,4-Dimethyl-3,5-diphenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
53315-92-7 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1,4-dimethyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C17H16N2/c1-13-16(14-9-5-3-6-10-14)18-19(2)17(13)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
LOERFLXCAOUXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of 1,4 Dimethyl 3,5 Diphenyl 1h Pyrazole
Single Crystal X-ray Diffraction Studies for Solid-State Structure
Analysis of Intermolecular Interactions and Supramolecular Assembly:Understanding how molecules pack in a crystal is key to comprehending a substance's macroscopic properties. This part of the study would have focused on identifying and analyzing non-covalent interactions, such as van der Waals forces or potential π-π stacking between the aromatic rings, which govern the formation of the supramolecular structure.
Despite targeted searches for experimental data related to 1,4-Dimethyl-3,5-diphenyl-1H-pyrazole, no published spectra (NMR, IR, MS) or crystallographic information (X-ray diffraction) could be located. The available scientific literature details the characterization of numerous other pyrazole (B372694) derivatives, but data for the specific substitution pattern of this compound appears to be absent. Without this foundational data, a scientifically accurate and informative article adhering to the requested structure is not possible to generate.
Advanced Solid-State Characterization (e.g., Solid-State NMR, Raman Spectroscopy)
The comprehensive characterization of this compound in the solid state provides crucial insights into its molecular structure, packing, and intermolecular interactions, which can differ significantly from its solution-state behavior. While extensive experimental solid-state Nuclear Magnetic Resonance (NMR) and Raman spectroscopy data for this specific compound are not widely available in the current body of scientific literature, the principles of these techniques, supplemented by data from analogous pyrazole derivatives, allow for a detailed theoretical exploration of its solid-state characteristics.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
Solid-State NMR (SSNMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed structural and dynamic information about molecules in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable information about the local electronic environment of each nucleus. For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the technique of choice to obtain high-resolution spectra.
The expected ¹³C SSNMR spectrum would exhibit distinct resonances for each unique carbon atom in the molecule. The chemical shifts in the solid state can be influenced by factors such as molecular packing, polymorphism, and specific intermolecular interactions, leading to differences when compared to solution-state NMR data. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly sensitive to the electronic environment and substitution pattern.
Based on known data for substituted pyrazoles, the following table presents the theoretically expected ¹³C solid-state NMR chemical shifts for this compound. It is important to note that these are estimated values and can vary in an actual experimental setting.
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C3 (Pyrazole) | 148 - 152 | Attached to a phenyl group and a nitrogen atom. |
| C4 (Pyrazole) | 108 - 112 | Substituted with a methyl group. |
| C5 (Pyrazole) | 140 - 144 | Attached to a phenyl group and a nitrogen atom. |
| N-CH₃ | 35 - 40 | Methyl group attached to the pyrazole nitrogen. |
| C4-CH₃ | 10 - 15 | Methyl group at the C4 position of the pyrazole ring. |
| Phenyl C (ipso) | 130 - 135 | Carbon atoms of the phenyl rings directly attached to the pyrazole. |
| Phenyl C (ortho) | 128 - 130 | Ortho carbons of the phenyl rings. |
| Phenyl C (meta) | 127 - 129 | Meta carbons of the phenyl rings. |
| Phenyl C (para) | 125 - 128 | Para carbons of the phenyl rings. |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is highly sensitive to the molecular structure and symmetry. It is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would be characterized by a series of bands corresponding to the various vibrational modes of the molecule.
The key vibrational modes expected in the Raman spectrum would include the stretching and deformation modes of the pyrazole ring, the phenyl rings, and the methyl groups. The positions and intensities of these bands can provide a unique fingerprint for the compound in its solid state. Computational studies, such as Density Functional Theory (DFT) calculations, on similar pyrazole derivatives have been used to predict and assign these vibrational modes.
The following table outlines the expected prominent Raman active vibrational modes for this compound. The wavenumbers are approximate and based on data from related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Phenyl C-H Stretching | 3050 - 3100 | Aromatic C-H stretching vibrations of the two phenyl rings. |
| Methyl C-H Stretching | 2900 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the N-CH₃ and C4-CH₃ groups. |
| Phenyl Ring Stretching | 1580 - 1610 | C=C stretching vibrations within the phenyl rings. |
| Pyrazole Ring Stretching | 1450 - 1550 | Stretching vibrations of the C=N and C=C bonds within the pyrazole ring. |
| Methyl C-H Bending | 1350 - 1470 | Bending and deformation modes of the methyl groups. |
| Phenyl C-H In-plane Bending | 1000 - 1300 | In-plane bending vibrations of the aromatic C-H bonds. |
| Pyrazole Ring Breathing | 990 - 1010 | A symmetric stretching mode of the entire pyrazole ring. |
| Phenyl Ring Breathing | 995 - 1005 | A characteristic sharp band for monosubstituted benzene rings. |
| Phenyl C-H Out-of-plane Bending | 650 - 900 | Out-of-plane bending vibrations of the aromatic C-H bonds. |
Computational and Theoretical Investigations of 1,4 Dimethyl 3,5 Diphenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For pyrazole (B372694) derivatives, DFT calculations are routinely employed to predict molecular properties with high accuracy.
Basis Set Selection and Level of Theory Considerations
The accuracy of DFT calculations is highly dependent on the chosen level of theory (the functional) and the basis set. For pyrazole systems and related heterocyclic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that balances computational cost with accuracy. This hybrid functional incorporates both Hartree-Fock exchange and DFT exchange-correlation components.
Commonly, these calculations are paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p). The inclusion of polarization functions (d,p) on heavy atoms and hydrogens is crucial for accurately describing the bonding environment, particularly in conjugated systems like the phenyl and pyrazole rings. For more precise energy calculations or studies involving subtle intermolecular interactions, larger basis sets and more modern, dispersion-corrected functionals may be employed. Theoretical studies on similar substituted pyrazoles often utilize the B3LYP/6-311G(d,p) level of theory for geometry optimization and frequency calculations, establishing a reliable standard for this class of compounds.
Calculated Total Energies and Energetic Landscapes
DFT calculations provide the total electronic energy of a molecule in its optimized geometry. This value is a key indicator of the molecule's thermodynamic stability. While the absolute total energy is a benchmark figure, it is more often used in a comparative sense to determine the relative stabilities of different isomers or conformers. For 1,4-Dimethyl-3,5-diphenyl-1H-pyrazole, the calculated total energy represents the most stable geometric arrangement of the atoms in the gas phase at 0 K. The energetic landscape can be explored by calculating the energies of various conformations, revealing the energy barriers to rotation around single bonds, such as the C-N bond connecting the pyrazole and phenyl rings.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For aromatic compounds like this compound, the HOMO-LUMO gap also provides insights into its electronic absorption properties. DFT calculations are the standard method for predicting these orbital energies and the resulting energy gap.
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); relates to chemical reactivity and stability. |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid. The two phenyl rings can rotate relative to the central pyrazole core. Conformational analysis involves systematically studying the energetics of these rotations to identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them.
By performing a series of constrained geometry optimizations where the dihedral angles between the pyrazole and phenyl rings are varied, a potential energy surface (PES) can be constructed. This surface maps the total energy of the molecule as a function of its geometry. The PES for this compound would reveal the preferred orientation of the phenyl rings, which is typically a non-planar arrangement to minimize steric hindrance between the ortho-hydrogens of the phenyl groups and the methyl group on the pyrazole ring. These studies are crucial for understanding the molecule's shape and how it might interact with other molecules.
Studies on Aromaticity and Antiaromaticity in Pyrazole Systems
The pyrazole ring is a five-membered heterocycle that is considered aromatic. It possesses a cyclic, planar arrangement of atoms with a continuous system of p-orbitals containing 6 π-electrons (four from the two double bonds and two from the lone pair of the N-H or N-R substituted nitrogen), satisfying Hückel's rule (4n+2 π electrons).
Molecular Modeling and Docking Studies for Structure-Activity Relationship Elucidation
While specific structure-activity relationship (SAR) studies for this compound are not extensively reported in the literature, the general class of pyrazole derivatives is of significant interest in medicinal chemistry for its diverse biological activities. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).
Should this compound be investigated as a potential drug candidate, molecular docking studies would be a critical first step. These simulations would place the optimized 3D structure of the compound into the active site of a target protein to predict its binding affinity and mode. The results, often expressed as a docking score, help to rationalize the compound's biological activity and guide the design of new, more potent analogues. The analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, provides a molecular basis for the structure-activity relationship.
Chemical Reactivity and Mechanistic Pathways Involving 1,4 Dimethyl 3,5 Diphenyl 1h Pyrazole
Cycloaddition Reactions (e.g., Diels-Alder Reactivity of 4H-Pyrazoles and their Analogues)
The aromatic character of 1H-pyrazoles, including 1,4-Dimethyl-3,5-diphenyl-1H-pyrazole, generally precludes their participation as dienes in Diels-Alder reactions. sigmaaldrich.com This type of [4+2] cycloaddition is characteristic of non-aromatic, conjugated diene systems. sigmaaldrich.com In contrast, the non-aromatic isomers, 4H-pyrazoles, are effective dienes in inverse-electron-demand Diels-Alder reactions. nih.gov The reactivity of these 4H-pyrazole analogues is highly dependent on the substituents at the C-4 position.
For instance, 4,4-dimethyl-3,5-diphenyl-4H-pyrazole, an analogue of the title compound, is significantly less reactive and requires acid catalysis to undergo Diels-Alder reactions. nih.gov However, substituting the methyl groups at the C-4 position with electron-withdrawing fluorine atoms dramatically enhances reactivity. Density functional theory (DFT) calculations show that the uncatalyzed Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) is approximately 500,000 times faster than that of its 4,4-dimethyl counterpart when reacting with the strained alkyne, endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN). nih.gov
This increased reactivity is attributed to two primary factors: a lowering of the lowest unoccupied molecular orbital (LUMO) energy and the induction of hyperconjugative antiaromaticity by the electronegative fluorine atoms. nih.gov This antiaromaticity destabilizes the diene ground state, thereby reducing the activation energy of the cycloaddition. Further studies have explored mono-fluorination, with 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) showing reactivity intermediate between the dimethyl and difluoro analogues. nih.gov
| 4H-Pyrazole Analogue | C-4 Substituents | Calculated Activation Energy (ΔG‡, kcal/mol) | Relative Reactivity Factor |
|---|---|---|---|
| 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole | -CH3, -CH3 | 24.9 | 1 |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | -F, -CH3 | 16.0 | ~71,000 |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | -F, -F | 15.2 | ~500,000 |
Electrophilic and Nucleophilic Substitution Reactions
The electron-rich nature of the pyrazole (B372694) ring makes it susceptible to electrophilic substitution. The regioselectivity of these reactions is a key consideration in the functionalization of pyrazole derivatives.
For 1H-pyrazoles with an unsubstituted C-4 position, electrophilic halogenation occurs with high regioselectivity at this site. researchgate.netresearchgate.net Reagents such as N-halosuccinimides (NXS) are effective for the C-4 halogenation of various pyrazole derivatives under mild conditions, often without the need for a catalyst. researchgate.net However, in the case of this compound, the C-4 position is already occupied by a methyl group, precluding direct electrophilic substitution at this site. Any electrophilic halogenation would therefore be directed towards the phenyl rings.
While direct C-4 fluorination of the title compound is not feasible, the synthesis of its C-4 fluorinated analogues demonstrates relevant chemistry. For example, the electrophilic fluorinating agent Selectfluor® has been used to convert 4-methyl-3,5-diphenyl-1H-pyrazole into 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, highlighting a pathway where electrophilic attack at C-4 leads to the formation of a 4H-pyrazole isomer. nih.gov
The regioselectivity of electrophilic attack on the pyrazole ring is strongly directed to the C-4 position. rrbdavc.org This is because the intermediates formed by attack at C-4 are more stable than those formed from attack at the C-3 or C-5 positions. Attack at C-3 or C-5 would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen atom. rrbdavc.org As the C-4 position in this compound is substituted, electrophilic attack on the heterocyclic ring is disfavored. Transformations would instead likely involve the substituents.
In the context of synthesizing substituted pyrazoles, regioselectivity is also paramount. For instance, 1,3-dipolar cycloaddition reactions are a common method for constructing the pyrazole ring, and the regiochemical outcome can often be controlled by the nature of the reactants and reaction conditions, allowing for the selective synthesis of specific isomers. nih.govrsc.org The condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can also lead to mixtures of regioisomers, with the outcome depending on the electronic and steric properties of the substituents. nih.gov For this compound, its synthesis from a precursor like 1,3-diphenyl-1,3-dione and methylhydrazine would need to control for the formation of the 1,5-diphenyl-3-methyl isomer.
Oxidative Processes and Radical Chemistry of Pyrazole Derivatives
The pyrazole ring can be subject to oxidative processes, although it is generally stable to oxidation. The reactivity often depends on the substituents and the specific isomer. For instance, the air oxidation of 1,4-disubstituted pyrazolidine-3,5-diones, which are reduced precursors to pyrazoles, leads to the corresponding 4-hydroxy compounds. scispace.com More direct oxidation of the pyrazole ring is less common, but oxidative conditions can be used to aromatize pyrazoline precursors. A notable example is the manganese dioxide (MnO₂)-mediated mechanochemical deacylative oxidation of 5-acylpyrazolines to yield fully aromatic 1,4-diarylpyrazoles. nih.gov
With respect to radical chemistry, studies on the free-radical phenylation of 1-phenylpyrazole (B75819) have shown that substitution occurs on both the phenyl and pyrazole rings. cdnsciencepub.com Within the pyrazole ring, the attack is highly regioselective, occurring exclusively at the C-3 position. cdnsciencepub.com This experimental result aligns with theoretical calculations of free valence, which predict the order of reactivity towards radicals to be C-3 > C-5 > C-4. cdnsciencepub.com This suggests that for this compound, any radical attack on the pyrazole core would preferentially occur at the C-5 position, as the C-3 position is sterically hindered by the adjacent phenyl group and the N-methyl group.
Investigation of Reaction Intermediates and Transition States through Computational and Experimental Approaches
Computational chemistry, particularly DFT, has become an invaluable tool for understanding the reaction mechanisms of pyrazole derivatives. nih.gov Such studies provide insight into the structures of intermediates and transition states, helping to explain observed reactivity and regioselectivity.
The significant rate enhancement of the Diels-Alder reaction of 4H-pyrazoles upon C-4 fluorination has been extensively modeled. nih.govraineslab.com Computational analysis of the transition state for the reaction between 4-fluoro-4-methyl-4H-pyrazole (MFP) and BCN revealed that the ground-state structure of MFP avoids hyperconjugative antiaromaticity by distorting into an envelope-like conformation that resembles the Diels-Alder transition state. This "predistortion" enhances reactivity and partially compensates for the reduced antiaromatic effect compared to the difluoro analogue (DFP). nih.gov
| Property | 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) |
|---|---|---|---|
| LUMO Energy (eV) | -0.57 | -1.07 | -1.53 |
| Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | 24.9 | 16.0 | 15.2 |
| Nature of Transition State | Standard | Envelope-like Conformation | Planar Conformation |
For reactions involving 1H-pyrazoles, computational methods are used to predict regioselectivity in electrophilic substitutions and cycloaddition reactions that form the pyrazole ring. rsc.org For example, in the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes, DFT calculations of the transition states correctly predicted the formation of the 3,4-diaryl-1H-pyrazole regioisomer as the product with the lowest activation energy. rsc.org Standard computational levels of theory, such as B3LYP with a 6-31G(d,p) basis set, are often sufficient to model transition states and intermediates in pyrazole chemistry, providing reliable predictions of reaction outcomes and energetics. researchgate.net
Applications in Advanced Chemical Systems and Materials Science
Role as Molecular Scaffolds and Building Blocks in Complex Organic Synthesis
The substituted pyrazole (B372694) framework is a cornerstone in synthetic organic chemistry, prized for its stability and versatile functionalization potential. chim.it The 3,5-diaryl-1H-pyrazole scaffold, in particular, has been identified as a valuable molecular template for synthesizing novel compounds. nih.gov 1,4-Dimethyl-3,5-diphenyl-1H-pyrazole serves as a pre-functionalized and stable building block, offering chemists a reliable starting point for constructing more intricate molecular architectures.
The pyrazole ring is a common structural motif in numerous pharmaceutically important compounds and fused heterocyclic systems. researchgate.net While direct examples involving this compound are specific, the general reactivity of the pyrazole core and its substituents allows for its incorporation into larger, polyheterocyclic structures. The phenyl groups at the 3- and 5-positions can undergo further electrophilic substitution, and the methyl group at the 4-position can potentially be functionalized, providing multiple reaction sites. These characteristics enable its use in creating complex molecules where the pyrazole unit imparts specific steric and electronic properties to the final polyheterocyclic system. Fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are widely studied for their diverse applications, and substituted pyrazoles are key intermediates in their synthesis. chim.itnih.gov
Substituted pyrazoles are critical intermediates in the pharmaceutical and agrochemical industries. thieme.de The synthesis of functionalized pyrazoles is a significant area of research, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. chim.itnih.govhilarispublisher.com this compound itself represents a specifically substituted derivative, but its synthetic pathway highlights methods that can be adapted to create a library of related compounds. The core structure can be seen as a platform where modifications to the phenyl rings or functionalization of the methyl groups can lead to a diverse range of new substituted pyrazoles with tailored properties.
The following table outlines common methods for synthesizing substituted pyrazoles, which are relevant to the preparation of the title compound and its derivatives.
| Reaction Type | Reactants | Product Type | Reference(s) |
| Cyclocondensation | 1,3-Diketones and Hydrazines | 1,3,5-Substituted Pyrazoles | nih.govrsc.org |
| Cycloaddition | Diazo compounds and Alkynes | Substituted Pyrazoles | chim.itthieme.de |
| Vilsmeier-Haack Reaction | Hydrazones | Pyrazole-4-carbaldehydes | nih.govhilarispublisher.com |
| Condensation | Chalcones and Hydrazines | 3,5-Diphenyl-1H-pyrazoles | hilarispublisher.comresearchgate.net |
Ligand Design and Coordination Chemistry in Transition Metal Complexes
Pyrazole derivatives are exceptionally versatile ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal centers. researchgate.net The N1-methylation in this compound blocks the ability to form anionic pyrazolate bridges, which are common in polynuclear metal complexes. uninsubria.it Instead, it functions as a neutral, monodentate ligand through its pyridine-like N2 atom.
The presence of bulky phenyl groups at the 3- and 5-positions creates a sterically hindered coordination environment around the metal center. This steric bulk can influence the geometry of the resulting metal complex, control the number of ligands that can coordinate, and stabilize specific oxidation states of the metal ion. researchgate.net This makes the compound a useful tool for creating well-defined, discrete metal complexes rather than coordination polymers. nih.govnih.gov The synthesis of transition metal complexes with pyrazole-derived ligands has led to compounds with diverse topologies and properties. researchgate.netresearchgate.net For instance, zinc(II) and copper(II) have been successfully used to form complexes with various substituted pyrazole ligands, demonstrating the broad applicability of this class of compounds in coordination chemistry. researchgate.netdnu.dp.uaacs.org
Precursors for Optoelectronic Materials
Substituted pyrazoles have garnered significant interest in materials science for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netrsc.orgmdpi.com Their favorable photophysical properties, including high fluorescence quantum yields and tunable emission spectra, make them attractive candidates for emitters or charge-transporting materials. rsc.org
The this compound structure contains a conjugated system that can be tailored for specific optoelectronic applications. tandfonline.com The diphenyl substituents extend the π-conjugation, which is crucial for charge transport and luminescence. tandfonline.com The methyl groups, while not part of the primary conjugated path, can influence molecular packing in the solid state and solubility during device fabrication. tandfonline.com By modifying the phenyl rings with electron-donating or electron-withdrawing groups, the electronic energy levels (HOMO/LUMO) and, consequently, the optical and electrical properties of the material can be precisely tuned. researchgate.nettandfonline.com Research on pyrazole-based oligomers and polymers has shown that these materials possess intriguing electrical, optoelectronic, and photonic properties, making them promising candidates for next-generation electronic devices. tandfonline.comtandfonline.com
Catalysis Research, including Organocatalysis and Metal-Organic Frameworks
The application of pyrazole derivatives extends into the field of catalysis, where they can act as organocatalysts or as components of more complex catalytic systems.
In organocatalysis, the pyrazole scaffold can participate in hydrogen bonding or act as a Brønsted base. A study on 3,5-aryl-substituted pyrazoles demonstrated their effectiveness as organocatalysts for the chemical fixation of CO2 into cyclic carbonates. nih.gov The electronic nature of the aryl substituents significantly influenced the catalytic activity, with electron-withdrawing groups generally leading to higher conversion rates. nih.gov This suggests that the electronic properties of the diphenyl groups in this compound could be tuned to optimize its potential as an organocatalyst.
In the context of Metal-Organic Frameworks (MOFs), pyrazolate ligands (the deprotonated form of pyrazoles) are used to construct robust, porous materials with applications in gas storage, separation, and heterogeneous catalysis. digitellinc.comdtu.dkrsc.org While the N-methylation of this compound prevents it from acting as a primary building block via deprotonation, it could be incorporated into MOF structures as a functional guest molecule within the pores or as part of a larger, specifically designed linker where coordination occurs through the N2 atom or functional groups on the phenyl rings. digitellinc.comhhu.de The tailoring of organic ligands is a key feature in MOF design, allowing for the introduction of specific functionalities for targeted applications. digitellinc.com
Future Research Directions and Emerging Areas of Investigation
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. nih.govresearchgate.net Future research concerning the synthesis of 1,4-Dimethyl-3,5-diphenyl-1H-pyrazole will likely focus on the development of novel and sustainable routes that improve upon traditional condensation reactions.
Key areas of investigation will include:
Green Chemistry Approaches: Emphasis will be placed on synthetic strategies that are atom-economical, utilize green solvents such as water or ethanol (B145695), and employ recyclable catalysts. nih.govresearchgate.netbenthamdirect.com Techniques like microwave-assisted and ultrasound-assisted synthesis are also expected to be explored to reduce reaction times and energy consumption. nih.gov
Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer a streamlined approach to constructing the pyrazole core, enhancing efficiency by reducing the number of synthetic steps and purification processes. beilstein-journals.org Future work could involve the development of novel MCRs tailored for the regioselective synthesis of asymmetrically substituted pyrazoles like this compound.
Catalyst Innovation: The exploration of novel catalysts, including nano-catalysts and biocatalysts, is a promising avenue for achieving high yields and selectivity under mild reaction conditions. jetir.orgacs.org For instance, the use of magnetic nanoparticles as catalyst supports could simplify catalyst recovery and reuse.
| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Potentially rapid and efficient synthesis from appropriate precursors. |
| Ultrasound-Assisted Synthesis | Increased reaction rates, improved mass transfer, often milder conditions. | An alternative energy-efficient method for its formation. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | A streamlined one-pot synthesis from readily available starting materials. |
| Nano-Catalysis | High surface area-to-volume ratio, enhanced catalytic activity, potential for recyclability. | Improved yields and selectivity in the final cyclization step. |
Exploration of Diverse Chemical Reactivity Patterns
Understanding the chemical reactivity of this compound is fundamental to unlocking its potential in various applications. Future research will likely delve into a more profound exploration of its reactivity, moving beyond basic characterization to the strategic functionalization of the pyrazole core and its substituents.
Emerging areas of investigation include:
C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. researchgate.netrsc.org Research in this area could lead to the selective introduction of new functional groups onto the phenyl rings or the pyrazole core of this compound, thereby tuning its electronic and steric properties.
Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. nih.govacs.org Investigating the behavior of this compound in such reactions could yield new compounds with unique three-dimensional structures and potentially enhanced biological or material properties.
Photocatalysis: The use of visible light-induced photocatalysis for the functionalization of pyrazoles is a rapidly growing field. rsc.org This sustainable approach could enable novel transformations of this compound under mild conditions.
Advanced Spectroscopic and Structural Investigations
A comprehensive understanding of the structural and electronic properties of this compound is crucial for its rational application. Future research will employ advanced spectroscopic and crystallographic techniques to gain deeper insights into its molecular architecture and behavior.
Key areas for future investigation are:
Single-Crystal X-ray Diffraction: While the basic crystal structure may be known, advanced crystallographic studies under different conditions (e.g., variable temperature and pressure) can provide valuable information on molecular packing, intermolecular interactions, and conformational flexibility.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and HMBC, can be used to unambiguously confirm the connectivity and spatial relationships of the atoms within the molecule. Solid-state NMR could also provide insights into the structure and dynamics in the solid state.
Vibrational Spectroscopy: A detailed analysis of the FT-IR and Raman spectra, supported by computational calculations, can provide a comprehensive understanding of the vibrational modes of the molecule. researchgate.net
| Analytical Technique | Information Gained | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and intermolecular interactions. | Definitive structural elucidation and understanding of solid-state packing. |
| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. | Unambiguous confirmation of the isomeric structure and conformation in solution. |
| Computational Vibrational Analysis | Assignment of vibrational modes and prediction of spectral features. | A deeper understanding of the molecule's vibrational properties. |
Integration with Computational Chemistry for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, offering predictive insights into molecular properties and reactivity. eurasianjournals.com The integration of computational methods with experimental studies will be pivotal in accelerating the development and application of this compound.
Future research directions in this area include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including electronic structure, spectroscopic signatures, and reaction mechanisms. researchgate.netnih.gov This can guide experimental work by identifying the most promising synthetic routes and predicting the outcomes of chemical reactions.
Molecular Docking and Dynamics: In the context of potential biological applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with biological targets. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments.
Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build predictive SAR models, which can guide the design of new derivatives of this compound with enhanced properties. nih.gov
Expanding Applications in Materials Science and Specialized Chemical Systems
The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for a range of applications in materials science and specialized chemical systems. mdpi.comdntb.gov.ua Future research will focus on exploring the potential of this compound in these emerging areas.
Potential applications to be investigated include:
Organic Electronics: Pyrazole-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound may impart desirable photophysical properties.
Metal-Organic Frameworks (MOFs): Pyrazole derivatives can act as ligands for the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netdigitellinc.comaminer.org The diphenyl and dimethyl groups on this pyrazole could influence the resulting MOF's structure and properties.
Specialty Chemicals: As a highly substituted and stable heterocyclic compound, this compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules for various specialized applications. nbinno.com
Q & A
Q. What synthetic methodologies are optimal for preparing 1,4-dimethyl-3,5-diphenyl-1H-pyrazole, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of dibenzoylmethane with thiosemicarbazide in acetic acid under conventional heating or microwave irradiation. Microwave methods reduce reaction time (from hours to minutes) and improve yield by ~15% compared to conventional methods . Characterization involves IR spectroscopy (C=N stretch at ~1600 cm⁻¹, N-H stretch at ~3200 cm⁻¹), ¹H/¹³C NMR (distinct peaks for methyl and phenyl groups), and single-crystal X-ray diffraction for structural validation .
Q. How is structural characterization of this compound performed, and what software tools are recommended?
X-ray crystallography is critical for confirming bond lengths, angles, and torsion angles. Software like Mercury visualizes crystal packing and intermolecular interactions (e.g., π-π stacking between phenyl rings) . For refinement, SHELXL is widely used for small-molecule structures, while ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters . NMR data should align with DFT-optimized geometries to resolve discrepancies .
Advanced Research Questions
Q. How do structural modifications to the pyrazole core influence biological activity, particularly in antiviral or cytotoxic contexts?
Replacing the α,β-unsaturated ketone in related pyrazole derivatives with bioisosteric amides reduces toxicity while retaining antiviral activity against flaviviruses . Deletion of one phenyl ring from the 3,5-diphenyl moiety diminishes hydrophobic interactions with viral envelope proteins, as shown in docking studies . However, the 3,5-diphenyl configuration in this compound induces pro-oxidant effects in human blood cells, suggesting a dual mechanism of action dependent on substituent positioning .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
Molecular docking (e.g., AutoDock Vina) combined with MD simulations can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or viral envelope proteins. DFT calculations (B3LYP/6-31G* basis set) optimize ground-state geometries and electronic properties (HOMO-LUMO gaps), which correlate with redox-mediated cytotoxicity .
Q. How can contradictions in reported biological data (e.g., cytotoxicity vs. antiviral activity) be resolved?
Discrepancies arise from differences in cell models (e.g., human whole blood cells vs. immortalized lines) and concentration thresholds. For example, cytotoxicity in blood cells occurs at ≥50 µM, while antiviral activity is observed at ≤10 µM . Dose-response assays and comparative transcriptomics (e.g., RNA-seq of treated vs. untreated cells) are recommended to delineate therapeutic windows .
Q. What crystallographic strategies address challenges in refining high-disorder structures of this compound derivatives?
For twinned or high-disorder crystals, SHELXD enables dual-space structure solution via Patterson methods, while SHELXL refines anisotropic displacement parameters. Mercury’s overlay function compares multiple structures to identify conserved packing motifs, aiding in resolving disorder .
Data Validation and Reproducibility
Q. How can researchers validate synthetic and analytical data for this compound across independent studies?
Cross-validate NMR and IR spectra with published data (e.g., NIST Chemistry WebBook ). For crystallographic data, check CIF files against Cambridge Structural Database entries. Reproducibility requires strict adherence to reported synthetic protocols (e.g., acetic acid concentration, reflux duration) .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxic effects?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from MTT assay data. Pairwise comparisons (Student’s t-test or ANOVA) assess significance between treated and control groups. Principal component analysis (PCA) can identify outlier datasets in multi-study meta-analyses .
Methodological Tools
| Tool/Software | Application | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| Mercury | Crystal structure visualization | |
| DFT (B3LYP) | Geometry optimization | |
| AutoDock Vina | Molecular docking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
